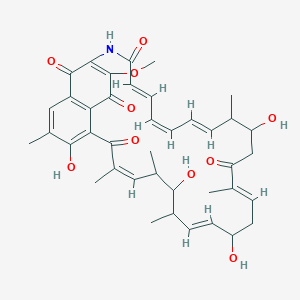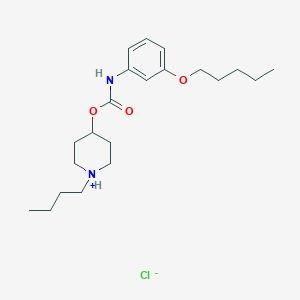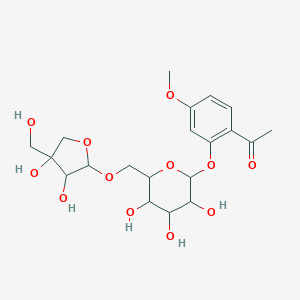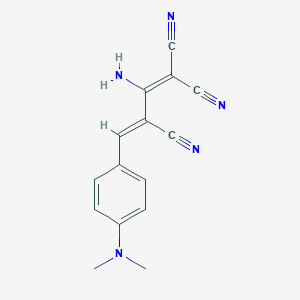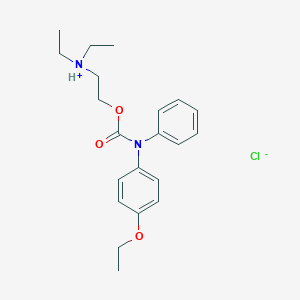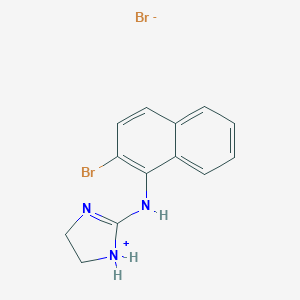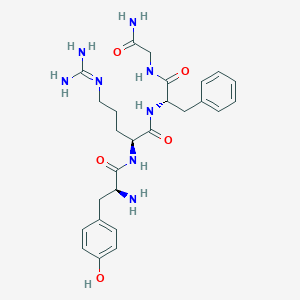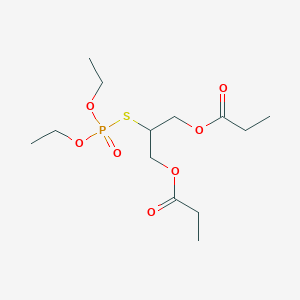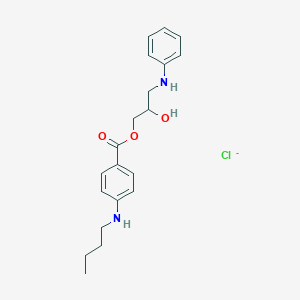
Benzoic acid, p-(butylamino)-, 2-hydroxy-3-(phenylamino)propyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, p-(butylamino)-, 2-hydroxy-3-(phenylamino)propyl ester, hydrochloride, commonly known as BPAP hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPAP hydrochloride is a selective dopamine receptor agonist that has been shown to have promising therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia.
Scientific Research Applications
BPAP hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that BPAP hydrochloride has a high affinity for dopamine receptors and can selectively activate D2 and D3 receptors. This selective activation of dopamine receptors has been shown to have therapeutic effects in the treatment of Parkinson's disease, depression, and schizophrenia.
Mechanism of Action
BPAP hydrochloride acts as a selective dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. The activation of dopamine receptors has been shown to have therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia. BPAP hydrochloride has a high affinity for D2 and D3 receptors, which are the primary dopamine receptors involved in the regulation of movement, mood, and cognition.
Biochemical and Physiological Effects
BPAP hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that BPAP hydrochloride can increase the release of dopamine in the brain, which can improve motor function in patients with Parkinson's disease. BPAP hydrochloride has also been shown to have antidepressant effects, which may be due to its ability to increase the release of serotonin and norepinephrine in the brain. Additionally, BPAP hydrochloride has been shown to improve cognitive function in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
BPAP hydrochloride has several advantages for lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various neurological disorders. Additionally, BPAP hydrochloride has been shown to have a selective effect on D2 and D3 receptors, which allows for more precise manipulation of dopamine signaling in the brain. However, BPAP hydrochloride has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, BPAP hydrochloride is a highly potent compound, which requires careful handling and dosing to avoid adverse effects.
Future Directions
There are several future directions for research on BPAP hydrochloride. One area of research is to further investigate its therapeutic potential in the treatment of Parkinson's disease, depression, and schizophrenia. Additionally, researchers are interested in exploring the potential use of BPAP hydrochloride in the treatment of other neurological disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder. Another area of research is to develop new compounds that are similar to BPAP hydrochloride but have improved safety and efficacy profiles. Finally, researchers are interested in studying the long-term safety and efficacy of BPAP hydrochloride in humans to determine its potential as a viable treatment option for various neurological disorders.
Conclusion
BPAP hydrochloride is a promising compound that has potential therapeutic applications in the treatment of various neurological disorders. Its selective activation of dopamine receptors has been shown to have therapeutic effects in the treatment of Parkinson's disease, depression, and schizophrenia. While the compound has some limitations, its high affinity for dopamine receptors and selective effect on D2 and D3 receptors make it a useful tool for studying the role of dopamine in various neurological disorders. Further research is needed to fully establish the safety and efficacy of BPAP hydrochloride and to explore its potential in the treatment of other neurological disorders.
Synthesis Methods
BPAP hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-(butylamino)benzoic acid with 2-hydroxy-3-(phenylamino)propyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to yield BPAP hydrochloride. The synthesis method has been optimized to produce high yields of pure BPAP hydrochloride.
properties
CAS RN |
100311-25-9 |
|---|---|
Product Name |
Benzoic acid, p-(butylamino)-, 2-hydroxy-3-(phenylamino)propyl ester, hydrochloride |
Molecular Formula |
C20H26ClN2O3- |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
(3-anilino-2-hydroxypropyl) 4-(butylamino)benzoate;chloride |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-2-3-13-21-18-11-9-16(10-12-18)20(24)25-15-19(23)14-22-17-7-5-4-6-8-17;/h4-12,19,21-23H,2-3,13-15H2,1H3;1H/p-1 |
InChI Key |
DBGHQQOLLYATEI-UHFFFAOYSA-M |
SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC(CNC2=CC=CC=C2)O.[Cl-] |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC(CNC2=CC=CC=C2)O.[Cl-] |
synonyms |
2-Hydroxy-3-(phenylamino)propyl p-(butylamino)benzoate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
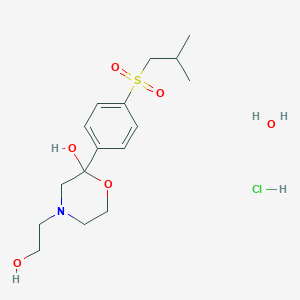
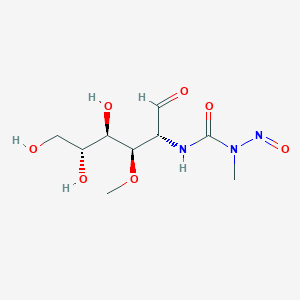
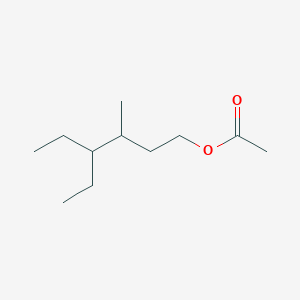
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
